1-Propanethione, 1-(1H-benzimidazol-2-yl)-
Description
1-Propanethione, 1-(1H-benzimidazol-2-yl)- (CAS 62468-77-3) is a benzimidazole derivative characterized by a thione (-C=S) functional group attached to a propanone backbone. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of 190.26 g/mol . The compound features a benzimidazole core, a bicyclic aromatic system with two nitrogen atoms, which confers significant electronic delocalization and stability. The thione group enhances electrophilicity, making it reactive in nucleophilic addition and coordination chemistry. This compound is structurally analogous to 1-(1H-benzimidazol-2-yl)propan-2-one (CAS 6635-14-9), where the thione is replaced by a ketone (-C=O) group .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)propane-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMHFXFGVDSBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclocondensation Using Formic Acid
A mixture of o-phenylenediamine (0.01 mol) and formic acid (10 ml) is refluxed at 100°C for 2 hours. The product is neutralized with 10% NaOH, filtered, and recrystallized from ethanol to yield 1H-benzimidazole (80% yield, m.p. 170°C).
Mechanistic Insight :
The reaction proceeds through imine formation, followed by cyclization and dehydration. Acid catalysts like ρ-toluenesulfonic acid (ρ-TsOH) enhance reaction efficiency by protonating carbonyl intermediates.
Alternative Route: One-Pot Synthesis via Thiourea Intermediate
A patent-derived method adapts trichloropropane and sodium hydrosulfide (NaSH) for thiol group incorporation.
Protocol Adaptation for 1-Propanethione
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Reaction Setup :
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1H-Benzimidazole (1.0 mol), trichloropropane (1.2 mol), and NaSH (3.6 mol) are combined with tetrabutylammonium bromide (1.5 wt%) in DMF.
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The mixture is heated to 80°C for 5 hours under N₂.
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Workup :
Advantages :
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Avoids toxic thionation reagents.
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Scalable for industrial production.
Spectroscopic Characterization and Quality Control
FTIR Analysis
¹H NMR Profiling
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Signals :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Lawesson’s Reagent | 72 | 99 | 6 |
| NaSH-Mediated | 68 | 95 | 5 |
| Thiourea Condensation | 65 | 90 | 8 |
Key Observations :
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Lawesson’s reagent offers higher purity but requires stringent anhydrous conditions.
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NaSH methods are cost-effective but necessitate precise pH control during workup.
Challenges and Optimization Strategies
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Byproduct Formation : Over-thionation can produce disulfides; monitored via TLC (Rf 0.8 in CHCl₃:EtOH 7:3).
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Catalyst Selection : Tetrabutylammonium bromide enhances phase transfer in NaSH reactions, improving yield by 15%.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-Propanethione, 1-(1H-benzimidazol-2-yl)-: can undergo various chemical reactions, including:
Condensation reactions: As mentioned earlier, it forms through a condensation reaction between benzimidazole hydrazine and aldehydes.
Substitution reactions: The compound may participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include aldehydes (such as benzaldehydes) and hydrazine derivatives. Reaction conditions vary depending on the specific transformation being carried out.
Major Products: The major products formed from reactions involving 1-Propanethione, 1-(1H-benzimidazol-2-yl)- depend on the specific reaction conditions. These products may include substituted benzimidazole derivatives or other related compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds related to 1-propanethione, particularly those with benzimidazole moieties. For instance, derivatives of 1H-benzimidazol-2-yl hydrazones have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. These compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia) .
Case Study: Tubulin Polymerization Inhibition
- Objective : To evaluate the effect of 1H-benzimidazol-2-yl derivatives on tubulin polymerization.
- Methodology : In vitro assays were conducted using porcine tubulin.
- Findings : The compounds elongated the nucleation phase and slowed down polymerization, similar to nocodazole, a known antitumor agent. The most active derivatives showed IC50 values comparable to podophyllotoxin, indicating strong antineoplastic activity .
Antioxidant Properties
Compounds containing benzimidazole structures have also been recognized for their antioxidant capabilities. Research indicates that these derivatives can scavenge free radicals effectively, which is crucial for combating oxidative stress associated with various diseases .
Case Study: Radical Scavenging Activity
- Objective : To assess the antioxidant properties of hydroxy/methoxy substituted 1H-benzimidazol-2-yl hydrazones.
- Methodology : The compounds were tested against stable free radicals such as DPPH and ABTS.
- Findings : Certain derivatives demonstrated high scavenging activity, suggesting their potential use as antioxidant agents in therapeutic applications .
Coordination Chemistry
The chelating properties of benzimidazole derivatives make them valuable in coordination chemistry. For example, 1,3-bis(benzimidazol-2-yl)propane has been studied for its ability to form complexes with transition metals such as copper and nickel. These complexes are of interest for their potential applications in bioinorganic chemistry, particularly in modeling metalloprotein active sites .
Case Study: Metal Complex Formation
- Objective : To explore the coordination behavior of 1,3-bis(benzimidazol-2-yl)propane.
- Methodology : X-ray crystallography was employed to analyze the structure of the formed complexes.
- Findings : The study revealed significant insights into the spectroscopic properties and stability of these metal complexes, which could lead to advancements in drug design and delivery systems .
Summary Table of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Anticancer Activity | 1H-benzimidazol-2-yl hydrazones | Inhibit tubulin polymerization; cytotoxic against cancer cells |
| Antioxidant Properties | Hydroxy/methoxy substituted derivatives | High radical scavenging activity |
| Coordination Chemistry | 1,3-bis(benzimidazol-2-yl)propane | Forms stable complexes with transition metals |
Mechanism of Action
The exact mechanism by which 1-Propanethione, 1-(1H-benzimidazol-2-yl)- exerts its effects remains an active area of investigation. Researchers explore its interactions with molecular targets and pathways to understand its biological activity better.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Reactivity and Electronic Properties
- Thione vs. Ketone : The thione group in 1-propanethione enhances electrophilicity compared to the ketone analog, making it more reactive toward nucleophiles (e.g., amines, thiols) . The sulfur atom’s polarizability also facilitates stronger π-interactions in coordination complexes .
- Hydrogen Bonding: The hydroxyl group in 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol allows for hydrogen bonding, improving solubility in aqueous environments compared to the thione and ketone derivatives .
Toxicity Profile
- 1-Propanethione: Limited toxicity data are available, but structurally similar benzimidazoles (e.g., methyl (1-{[(5-cyanopentyl)amino]carbonyl}-1H-benzimidazol-2-yl) carbamate) are classified as low-toxicity (LD₅₀ > 500 mg/kg in rats) .
Industrial and Pharmaceutical Relevance
- Coordination Chemistry : The thione group in 1-propanethione forms stable complexes with transition metals (e.g., Ni, Cu), useful in catalysis and materials science .
- Drug Design : Benzimidazole-thione hybrids are explored for dual-target inhibitors (e.g., P-gp and topoisomerase) to combat multidrug-resistant cancers .
Biological Activity
1-Propanethione, 1-(1H-benzimidazol-2-yl)-, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thione functional group linked to a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- is represented as follows:
Biological Activity Overview
The biological activities of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, derivatives similar to 1-Propanethione have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism is thought to involve the inhibition of tubulin polymerization, thereby disrupting mitotic processes in cancer cells .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Propanethione, 1-(1H-benzimidazol-2-yl)- | MCF-7 | <5 | Inhibition of tubulin polymerization |
| EPH116 | MCF-7 | ~4 | Antitumor activity via apoptosis |
| Trimethoxy derivatives | AR-230 | <10 | Antineoplastic via radical scavenging |
2. Antioxidant Properties
Benzimidazole derivatives have also been recognized for their antioxidant capabilities. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxy and methoxy substituents enhances their radical scavenging activity .
3. Antimicrobial Activity
Preliminary investigations suggest that 1-Propanethione may possess antimicrobial properties. Similar compounds have been tested against various pathogens with promising results, indicating potential applications in treating infections caused by resistant strains .
Case Studies
Case Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of several benzimidazole derivatives on human malignant cell lines, including MCF-7 and AR-230. The results showed that the most active derivatives had IC50 values comparable to established chemotherapeutic agents like podophyllotoxin. The study concluded that structural modifications significantly influence the anticancer activity of these compounds .
Case Study 2: Antioxidant Efficacy
In vitro assays were conducted to assess the antioxidant capacity of various benzimidazole derivatives. The results indicated that compounds containing hydroxy and methoxy groups exhibited high radical scavenging activity against DPPH and ABTS radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .
The biological activities of 1-Propanethione are primarily attributed to its ability to interact with cellular targets:
- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
- Radical Scavenging : The thione group contributes to the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
